RAD25 protein
Description
Properties
CAS No. |
147388-16-7 |
|---|---|
Molecular Formula |
C5H3FIN |
Synonyms |
RAD25 protein |
Origin of Product |
United States |
Molecular Architecture and Evolutionary Conservation of Rad25 Protein
RAD25 Gene Organization and Transcriptional Control Elements
The RAD25 gene, also known as SSL2, encodes a protein crucial for both DNA repair and transcription. nih.gov In the yeast Saccharomyces cerevisiae, the RAD25 gene is essential for viability. nih.gov Its expression is tightly regulated to ensure proper cellular function. While the specific transcriptional control elements of the RAD25 gene are complex and involve various factors, its role as a subunit of the general transcription factor IIH (TFIIH) places it at the heart of transcriptional regulation. nih.govoup.com The TFIIH complex, which includes RAD25, is indispensable for the initiation of transcription by RNA polymerase II. oup.comresearchgate.netnih.gov Mutations in RAD25 can lead to a significant decrease in the synthesis of messenger RNA (mRNA), highlighting its critical role in gene expression. researchgate.netnih.gov
Protein Domain Structure and Functional Motifs
Conserved ATPase/DNA Helicase Sequence Motifs
A defining feature of the RAD25 protein is the presence of seven conserved sequence motifs characteristic of proteins that bind and hydrolyze ATP and possess DNA helicase activity. pnas.org These motifs are highly conserved between the yeast RAD25 and its human homolog, XPB (Xeroderma Pigmentosum group B). nih.govpnas.org
Key among these are:
Walker A motif (Domain I): This motif, with the consensus sequence GxGKT/S, is involved in binding the phosphate (B84403) group of ATP. pnas.org In RAD25, this sequence is GAGKT. pnas.org
Walker B motif (Domain II): This motif contains a conserved aspartate residue that is thought to interact with the magnesium ion in the MgATP complex. pnas.org
The presence of these motifs strongly suggests that RAD25 functions as an ATPase and a DNA helicase. pnas.orgeur.nl Notably, RAD25 lacks the sequence motifs, such as the DEAD box, that are characteristic of RNA helicases, indicating its specificity for DNA. pnas.orgeur.nl The essential nature of this ATPase/DNA helicase activity is underscored by the finding that a single amino acid change (Lys392 to Arginine) in the Walker A motif is lethal to the cell. nih.govsci-hub.se
| Motif | Consensus Sequence | Function | Location in S. cerevisiae RAD25 | Location in Human XPB |
|---|---|---|---|---|
| Domain I (Walker A) | GxGKT/S | ATP/GTP binding (P-loop) | GAGKT (residues 389-393) pnas.org | GAGKS (residues 343-347) pnas.org |
| Domain II (Walker B) | hhhhD | Mg2+ binding and ATP hydrolysis | Residues 479-493 pnas.org | Residues 432-446 pnas.org |
| Domain III | - | Coupling of ATPase and helicase activities | - | - |
| Domain IV | - | - | - | - |
| Domain V | - | - | - | - |
| Domain VI | - | - | - | - |
Distinct Sub-domains and Their Putative Roles
Beyond the conserved helicase motifs, the this compound contains other distinct sub-domains that contribute to its function. The C-terminal region of RAD25 is particularly important for its role in DNA repair. pnas.org A mutation that removes the last 45 amino acids of the protein leads to increased sensitivity to UV radiation, indicating a defect in nucleotide excision repair (NER). nih.gov This suggests that the C-terminus may be involved in interactions with other proteins of the NER complex. pnas.org Additionally, a potential helix-turn-helix DNA-binding motif has been identified, which is also thought to be crucial for the protein's repair function. researchgate.net The N-terminal region of the protein contains a ubiquitin-like (UBL) domain, which is involved in protein-protein interactions and may play a role in regulating protein stability. nih.gov
Evolutionary Homologs and Paralogous Relationships
Homologous sequences, which share a common ancestry, can be categorized as orthologs (separated by speciation) or paralogs (separated by a duplication event). libretexts.org The this compound family provides a clear example of both of these evolutionary relationships.
Conservation Across Eukaryotic Lineages (e.g., Saccharomyces cerevisiae, Schizosaccharomyces pombe, Human ERCC3/XPB)
RAD25 is highly conserved across a wide range of eukaryotic organisms, from single-celled yeasts to humans. alliancegenome.orgnih.gov The yeast Saccharomyces cerevisiae this compound shares 55% identity and 72% conserved amino acid residues with its human ortholog, the ERCC3/XPB protein. nih.govsci-hub.se This high degree of similarity points to a shared and fundamental role in cellular processes. In the fission yeast Schizosaccharomyces pombe, the orthologs Rad24 and Rad25 are 14-3-3 proteins that have been shown to be involved in various cellular events, including checkpoint control and meiosis. nih.govpombase.org The functional conservation is so significant that the human XPB gene can complement mutations in the yeast RAD25 gene. nih.gov This evolutionary conservation highlights the critical and ancient functions of the RAD25/XPB helicase in DNA repair and transcription in eukaryotes.
| Organism | Gene Name | Protein Name | Key Functions |
|---|---|---|---|
| Saccharomyces cerevisiae (budding yeast) | RAD25/SSL2 nih.gov | Rad25/Ssl2 nih.gov | DNA repair, Transcription, Essential for viability nih.govsci-hub.se |
| Schizosaccharomyces pombe (fission yeast) | rad24, rad25 nih.govpombase.org | Rad24, Rad25 nih.govuniprot.org | DNA damage checkpoint, Meiosis, Signal transduction nih.govuniprot.org |
| Homo sapiens (human) | ERCC3/XPB nih.govsci-hub.se | XPB nih.gov | DNA repair (NER), Transcription (component of TFIIH) nih.gov |
| Arabidopsis thaliana (thale cress) | AtXPB1, AtXPB2 nih.gov | AtXPB1, AtXPB2 nih.gov | DNA repair nih.gov |
Divergence and Functional Specialization of Paralogous RAD25 Proteins (e.g., Halobacterium salinarum, Haloferax volcanii)
In some organisms, particularly in the archaeal domain, the RAD25 gene has undergone duplication events, leading to the existence of multiple paralogous copies within the same genome. nih.gov For instance, the haloarchaeon Haloferax volcanii possesses four paralogs of RAD25 (rad25a, rad25b, rad25c, and rad25d). nih.govnih.gov Studies on these paralogs have revealed functional divergence. Deletion of rad25b had no discernible effect on gene conversion, a form of homologous recombination. nih.gov In contrast, the deletion of rad25a, rad25c, or rad25d resulted in significant defects in this process. nih.gov This suggests that these paralogs have evolved to fulfill distinct, non-redundant roles within the cell. nih.gov Similarly, the archaeon Halobacterium salinarum also possesses a putative RAD25 helicase. uniprot.org The presence and functional specialization of RAD25 paralogs in these organisms likely reflect adaptations to their specific environments and cellular needs.
Mechanistic Roles of Rad25 Protein in Genome Maintenance and Gene Expression
Function within the Nucleotide Excision Repair (NER) Pathway
The integrity of the genome is constantly threatened by various damaging agents, with ultraviolet (UV) radiation being a prominent example. The NER pathway is a primary defense mechanism that recognizes and removes a wide range of DNA lesions, including those induced by UV light. nih.govmdpi.com RAD25 is an essential player in this intricate repair process. nih.govnih.gov
Participation in DNA Unwinding at Lesion Sites
At the core of NER is the necessity to access the damaged portion of the DNA helix. RAD25, possessing DNA helicase activity, is instrumental in this step. nih.govtandfonline.com It functions to unwind the DNA duplex in the vicinity of the lesion, creating a "bubble" structure. nih.govnih.gov This localized melting of the DNA is a prerequisite for the subsequent action of other repair factors. nih.gov The helicase activity of RAD25, which proceeds in the 3' to 5' direction, is dependent on ATP hydrolysis. nih.gov This unwinding function is crucial for creating the open complex necessary for the NER machinery to proceed with the removal of the damaged segment. nih.govembopress.org
Integration into the Transcription Factor II Human (TFIIH) Complex for NER
RAD25 does not act in isolation but is a core subunit of a large, multi-protein complex known as Transcription Factor II H (TFIIH). researchgate.netebi.ac.ukmdpi.com This complex is remarkable for its dual role in both transcription and DNA repair. ebi.ac.ukmdpi.com In the context of NER, TFIIH is recruited to the site of DNA damage. mdpi.comnih.gov The yeast TFIIH complex is composed of several subunits, including the helicases RAD25 and RAD3. researchgate.netmdpi.comoup.com The integration of RAD25 into TFIIH is fundamental for the coordinated action of the repair machinery. oup.com Once recruited, the helicase activities of both RAD25 and RAD3 within the TFIIH complex are essential for opening the DNA around the lesion. mdpi.comgenesilico.pl
Interplay with Other NER Factors
The successful execution of NER relies on a cascade of interactions between various proteins. After the initial recognition of DNA damage, TFIIH, containing RAD25, is recruited to the site. mdpi.comnih.gov The unwinding of the DNA by the helicases within TFIIH facilitates the binding of other essential NER factors. nih.gov For instance, the opening of the DNA allows for the recruitment of the Rad1-Rad10 endonuclease, which is responsible for making an incision on the 5' side of the lesion. researchgate.net The C-terminal domain of RAD25's human homolog, XPB, has been suggested to be involved in the recruitment of the XPF-ERCC1 endonuclease, which performs the 5' incision. embopress.org RAD25's activity is thus intricately linked with the functions of other proteins in the NER pathway, ensuring the precise and efficient removal of damaged DNA.
Contribution to RNA Polymerase II Transcription Initiation
Beyond its role in DNA repair, RAD25 is fundamentally required for the process of gene expression, specifically for transcription initiated by RNA Polymerase II. nih.govnih.govresearchgate.net This essential role highlights the profound connection between the machinery of DNA repair and transcription.
Role in Promoter DNA Opening and Transcription Bubble Formation
Similar to its function in NER, the helicase activity of RAD25 is critical for transcription initiation. nih.govebi.ac.uk Before RNA synthesis can begin, the DNA double helix at the promoter region of a gene must be unwound to expose the template strand to RNA Polymerase II. wikipedia.org RAD25, as part of the TFIIH complex, is responsible for this promoter opening. ebi.ac.uknih.gov The ATP-dependent helicase activity of RAD25 facilitates the melting of the DNA, leading to the formation of a "transcription bubble." wikipedia.orgnih.gov This open complex formation is a crucial, rate-limiting step in transcription initiation. nih.gov In some contexts, the role of RAD25 extends beyond initial promoter opening to include promoter escape, the process by which RNA Polymerase II moves away from the promoter to begin elongating the RNA transcript. nih.gov
Essential Nature of RAD25 for RNA Polymerase II Transcription
The requirement for RAD25 in RNA Polymerase II transcription is absolute. nih.govresearchgate.net Studies using temperature-sensitive mutants of RAD25 have demonstrated that a loss of RAD25 function leads to a rapid and significant decrease in the synthesis of messenger RNA (mRNA). nih.govresearchgate.netsci-hub.se This indicates a general requirement for RAD25 across a wide range of genes. nih.govresearchgate.net The essentiality of RAD25 for transcription is linked to its ATPase/helicase activity. nih.govsci-hub.se Mutations in the ATP-binding motif of RAD25 are lethal and result in a defective transcription process, underscoring the critical nature of its enzymatic function for cell viability. nih.govsci-hub.seembopress.org
| Feature | Role in NER | Role in Transcription |
| Primary Function | DNA unwinding at lesion sites nih.govnih.gov | Promoter DNA opening ebi.ac.uknih.gov |
| Complex | Transcription Factor II H (TFIIH) researchgate.netebi.ac.uk | Transcription Factor II H (TFIIH) researchgate.netebi.ac.uk |
| Enzymatic Activity | 3'-5' ATP-dependent DNA helicase nih.gov | ATP-dependent DNA helicase nih.govebi.ac.uk |
| Outcome | Formation of a repair bubble for lesion removal nih.gov | Formation of a transcription bubble for RNA synthesis wikipedia.orgnih.gov |
| Essentiality | Essential for NER nih.govnih.gov | Essential for viability and RNA Polymerase II transcription nih.govnih.govresearchgate.net |
Functional Separability of Transcription and DNA Repair Activities of RAD25 Protein
The this compound in Saccharomyces cerevisiae is a component of the general transcription factor TFIIH and is essential for both nucleotide excision repair (NER) of DNA damage and for cell viability due to its role in RNA polymerase II transcription. nih.govresearchgate.netnih.gov Research has demonstrated that these two fundamental functions of RAD25 can be functionally separated.
The protein possesses single-stranded DNA-dependent ATPase and DNA helicase activities. nih.gov Its helicase function is critical for opening the DNA duplex during the initiation of transcription. nih.gov Evidence for the distinct nature of its transcription and repair functions comes from studies of specific RAD25 mutants. For instance, the rad25-799am allele produces a protein that is deficient in DNA repair but remains proficient in RNA polymerase II transcription. nih.gov This indicates that the C-terminal region of RAD25, which is affected by this mutation, is specifically involved in interactions with the protein components of the incision complex during DNA repair. pnas.org
Conversely, a mutation in the ATP-binding motif, rad25 Arg-392, results in a protein that is defective in transcription but does not affect the viability of wild-type cells, suggesting this mutation is recessive lethal and highlights the essential role of the ATPase/DNA helicase activity in transcription. nih.govpnas.org Further supporting this, a temperature-sensitive rad25 mutant exhibits a rapid cessation of growth and a significant reduction in the synthesis of poly(A)+ RNA at the non-permissive temperature, affecting the transcription of numerous genes. researchgate.netnih.gov This demonstrates a direct and essential role for RAD25 in the transcription process, independent of its DNA repair function. nih.gov
The ability to genetically separate these functions suggests that different domains of the this compound are responsible for its interaction with the transcription machinery versus the DNA repair machinery. nih.govpnas.org
Table 1: Functional Separation of RAD25 Activities in S. cerevisiae
| RAD25 Allele | Effect on DNA Repair | Effect on Transcription | Phenotype |
|---|---|---|---|
| Wild-type | Proficient | Proficient | Viable |
| rad25-799am | Defective | Proficient | UV-sensitive, Viable |
| rad25 Arg-392 | Not directly tested, but affects essential function | Defective | Recessive lethal |
Involvement in DNA Damage Checkpoint Signaling (specifically in Schizosaccharomyces pombe)
In the fission yeast Schizosaccharomyces pombe, RAD25, a homolog of the 14-3-3 proteins, plays a significant role in the DNA damage checkpoint, a critical cellular surveillance mechanism that halts cell cycle progression to allow for DNA repair before entry into mitosis. uniprot.orgnih.gov
RAD25 functions as a checkpoint signal transducer, acting to sequester other signal transducers that are regulated by the checkpoint pathways. uniprot.org It is required for the DNA damage checkpoint that ensures damaged DNA is repaired prior to the cell attempting mitosis. uniprot.orgnih.gov While both Rad24 and Rad25, the two 14-3-3 protein homologs in S. pombe, are involved in this checkpoint, Rad24 appears to have a more prominent role. nih.govbiologists.com Cells lacking rad24 are checkpoint deficient, whereas cells lacking rad25 are relatively proficient, though still more sensitive to DNA damaging agents than wild-type cells. biologists.comnih.gov However, overexpression of Rad25 can compensate for the loss of Rad24 function. biologists.com
Upon DNA damage, the checkpoint kinase Chk1 is phosphorylated, which enhances its interaction with both Rad24 and Rad25. biologists.com This interaction is considered a crucial event in the DNA damage checkpoint response pathway. biologists.com Rad25, along with Rad24, also interacts with the mitotic activator Cdc25. nih.govnih.gov Following DNA damage, Dss1p recruits Rad24p and subsequently Cdc25p to the sites of double-strand breaks (DSBs). nih.gov This sequestration of Cdc25p at DNA damage sites is a proposed mechanism for arresting the cell cycle at the G2/M boundary. nih.gov
RAD25 influences the timing of entry into mitosis. nih.gov Null mutants of rad25 to a lesser extent, and rad24 null mutants to a greater extent, enter mitosis prematurely. nih.gov This indicates a role for these 14-3-3 proteins in regulating the normal timing of mitotic onset.
The influence of RAD25 on mitotic progression is also linked to its ability to negatively regulate the Byr2 kinase (a MAPKKK) by affecting its cellular localization. nih.govresearchgate.net Under normal growth conditions, Rad24 and Rad25 keep Byr2 sequestered in the cytoplasm. nih.gov Deletion of rad24 or rad25 leads to a faster translocation of Byr2 to the plasma membrane in response to signals for sexual development. nih.gov By controlling the activity of signaling molecules like Byr2 and the localization of cell cycle regulators like Cdc25, RAD25 contributes to the precise control of mitotic progression in response to both internal and external cues, including the presence of DNA damage. nih.govresearchgate.net
Table 2: Key Interacting Partners of RAD25 in S. pombe Checkpoint Signaling
| Interacting Protein | Function in Checkpoint/Mitosis | Effect of Interaction with RAD25 |
|---|---|---|
| Rad24 | 14-3-3 protein homolog, major checkpoint protein. nih.govbiologists.com | Functional redundancy; overexpression of Rad25 can compensate for Rad24 loss. biologists.com |
| Chk1 | Checkpoint kinase, activated by DNA damage. biologists.com | Binds to phosphorylated Chk1, a key step in the checkpoint response. biologists.com |
| Cdc25 | Mitotic activator phosphatase. nih.govnih.gov | Sequesters Cdc25 at DNA damage sites, preventing mitotic entry. nih.gov |
Regulation of Rad25 Protein Activity and Abundance
Transcriptional and Post-Transcriptional Regulatory Mechanisms
The abundance of the RAD25 protein is fundamentally controlled at the level of gene expression. As the RAD25 gene is essential for viability in Saccharomyces cerevisiae, its transcription is tightly regulated to maintain appropriate cellular levels of the protein. nih.gov RAD25 is a core subunit of the general transcription factor TFIIH, which is itself essential for the initiation of transcription by RNA polymerase II. nih.govnih.govresearchgate.netnih.gov This integral role suggests that the regulation of RAD25 gene expression is likely coordinated with that of other TFIIH subunits and general transcription factors to ensure the stoichiometric assembly of the transcription machinery. pnas.org
Post-transcriptional regulation, which includes processes like pre-mRNA splicing, polyadenylation, and mRNA stability, provides another layer of control over gene expression. free.fr While specific mechanisms governing the stability and processing of the RAD25 mRNA have not been a major focus of research, it is known that overexpression of Ssl2p (the protein encoded by RAD25) can confer resistance to certain drugs in yeast, suggesting that cellular levels of the protein are critical and likely subject to fine-tuning at the post-transcriptional level. yeastgenome.org
Post-Translational Modifications Affecting this compound Functionality
Following translation, the this compound is subject to various post-translational modifications (PTMs) that are crucial for modulating its function and stability. These modifications can include the attachment of other proteins, such as ubiquitin, or the addition of chemical groups.
Ubiquitin-Proteasome System-Mediated Degradation Pathways.nih.gov
A key mechanism for regulating the abundance of RAD25 is through its targeted degradation by the ubiquitin-proteasome system (UPS). nih.gov This pathway involves the covalent attachment of ubiquitin molecules to RAD25, marking it for destruction by the 26S proteasome. nih.gov This process provides a dynamic way to control the cellular concentration of RAD25. nih.gov A systematic study of nucleotide excision repair (NER) proteins revealed that RAD25 is one of six NER factors regulated by the proteasome under normal growth conditions. nih.gov The turnover of RAD25 is not significantly affected by DNA damage induced by agents like 4-nitroquinoline (B1605747) 1-oxide (4NQO). nih.gov
The process of ubiquitination requires a cascade of enzymes, including a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). Research has identified the specific E2 enzyme critical for RAD25 degradation. By examining the stability of RAD25 in various yeast E2 mutant strains, it was discovered that the turnover of RAD25 was significantly compromised in cells lacking the Ubc4 protein. nih.gov This finding pinpoints Ubc4 as the key E2 enzyme responsible for mediating the ubiquitination of RAD25. nih.gov
The substrate specificity of the UPS is primarily determined by the E3 ubiquitin ligase, which recognizes and binds to the target protein. In the case of RAD25, the ubiquitin ligase Ufd4, a HECT (Homologous to the E6-AP Carboxyl Terminus) domain-containing E3, has been identified as essential for its efficient turnover. nih.gov In yeast mutants lacking Ufd4, the degradation of RAD25 is impaired. nih.gov Furthermore, co-immunoprecipitation experiments have shown that Ufd4 interacts with RAD25 in vivo, consistent with a direct role in its ubiquitination. nih.gov The degradation of RAD25 is therefore mediated by the specific action of the Ubc4-Ufd4 pathway. nih.govnih.gov Interestingly, the deletion of UFD4 can suppress the transcriptional defects observed in certain rad25 mutants, further highlighting the functional link between these proteins. nih.gov
| Component | Role in RAD25 Degradation | Experimental Evidence |
| Ubiquitin-Proteasome System (UPS) | Mediates the degradation of the this compound. | Systematic screening of NER protein stability shows RAD25 is regulated by the proteasome. nih.gov |
| Ubc4 (E2 Enzyme) | The specific ubiquitin-conjugating enzyme required for RAD25 turnover. | This compound is stabilized in ubc4Δ mutant yeast cells. nih.gov |
| Ufd4 (E3 Ligase) | The specific ubiquitin ligase that recognizes and targets RAD25 for ubiquitination. | This compound is stabilized in ufd4Δ mutant yeast cells; Ufd4 interacts with RAD25 in vivo. nih.gov |
Roles of Specific Ubiquitin-Conjugating Enzymes (e.g., Ubc4)
Allosteric Regulation and Conformational Dynamics of this compound
As a DNA helicase, the activity of RAD25 is dependent on its ability to bind and hydrolyze ATP, which fuels the unwinding of DNA. This process is often subject to allosteric regulation, where the binding of a molecule at one site on the protein influences its activity at another site. While specific allosteric regulators of RAD25 have not been definitively identified, the regulation of other Superfamily 2 (SF2) helicases, to which RAD25 belongs, provides a framework for potential mechanisms. nih.govplos.org For instance, the binding of DNA or protein partners can induce conformational changes that modulate helicase activity. openlabnotebooks.org
RAD25 functions as part of the large, multi-subunit TFIIH complex, which undergoes significant conformational changes as it transitions between its roles in transcription and DNA repair. ornl.govnih.govgreberlab.org During transcription initiation, TFIIH adopts an open conformation, whereas during nucleotide excision repair, it is in a closed conformation. ornl.gov These structural rearrangements involve the repositioning of its helicase subunits, XPB (the human homolog of RAD25) and XPD. ornl.gov In the transcription preinitiation complex, XPB is the active component that unwinds DNA. ornl.gov The transition between these states is a key regulatory step. While the broader conformational dynamics of the TFIIH complex have been studied, the specific allosteric triggers and detailed conformational changes within the RAD25 subunit itself remain an area for further investigation. The interaction with other TFIIH subunits, such as p52, has been shown to regulate the ATPase activity of XPB, suggesting an allosteric control mechanism within the complex. scienceopen.com
Protein Protein Interaction Networks of Rad25 Protein
Core Components of the TFIIH Complex and RAD25 Protein Interactions
RAD25, also known as Ssl2 in yeast and XPB in humans, is an essential subunit of the general transcription factor TFIIH. uniprot.orgnih.govyeastgenome.org This complex plays a central role in both nucleotide excision repair (NER) and the initiation of transcription by RNA polymerase II. yeastgenome.orgoup.com The structural and functional integrity of TFIIH relies on a precise network of interactions among its core components.
Interaction with Other Helicase Subunits (e.g., Rad3/XPD)
A critical interaction within the TFIIH core is between its two helicase subunits: RAD25 (XPB) and Rad3 (XPD). oup.comgenesilico.pl RAD25 possesses a 3'-5' DNA helicase activity, while Rad3 exhibits 5'-3' helicase activity. nih.gov These opposing polarities are fundamental to the DNA-opening function of TFIIH during NER and transcription. plos.orgnih.gov
In vivo and in vitro studies have demonstrated a direct physical interaction between RAD25 and Rad3. oup.com This interaction is vital for the stability and proper function of the entire TFIIH complex. The association between these two helicases helps to form the core of TFIIH, which is essential for unwinding DNA around a lesion during NER and at the promoter during transcription initiation. oup.complos.orgnih.gov While the helicase activity of RAD25 is crucial for promoter opening in transcription, the helicase activity of Rad3 is primarily required for NER. plos.orgembopress.org However, mutations in the ATP-binding site of Rad3 can affect transcription, suggesting that its structural role and interaction with RAD25 are important for both processes. embopress.org The synthetic lethality observed in double mutants of certain rad3 and ssl2 (RAD25) alleles further underscores the critical and potentially overlapping functions of these interacting helicases. nih.gov
Table 1: Interaction of RAD25 with Rad3/XPD
| Interacting Protein | Organism Context | Functional Significance | Supporting Evidence |
|---|
Interactions with Structural and Regulatory Subunits (e.g., Ssl1, Tfb1)
Beyond its interaction with Rad3, RAD25 is also intricately connected with other structural and regulatory subunits of the TFIIH core, including Ssl1 and Tfb1. oup.com These proteins, along with RAD25 and Rad3, form the core TFIIH complex. oup.com The human homologs of Tfb1 and Ssl1 are p62 and p44, respectively. csbsju.edu
Mutational studies have revealed that, like RAD25 and Rad3, both Tfb1 and Ssl1 are essential for NER and RNA polymerase II transcription. yeastgenome.org The proper assembly of the TFIIH complex is dependent on the interactions between these subunits. For instance, the C-terminus of Tfb1 is critical for its interaction with Ssl1, and weakening this interaction can destabilize the entire TFIIH complex, leading to defects in both repair and transcription. oup.com While direct interaction data between RAD25 and Ssl1/Tfb1 is part of the broader understanding of TFIIH assembly, specific studies highlight that the complex functions as an intact unit in both repair and transcription. oup.com Therefore, mutations affecting one subunit can have cascading effects on the function of the others, including RAD25.
Table 2: RAD25 Interactions with TFIIH Structural Subunits
| Interacting Protein | Organism Context | Functional Significance | Supporting Evidence |
|---|---|---|---|
| Ssl1 | Saccharomyces cerevisiae | Essential structural component of the core TFIIH complex required for NER and transcription. oup.comyeastgenome.org | Genetic mutational analysis, requirement for in vitro repair systems. oup.com |
Interactions in DNA Damage Checkpoint Signaling (e.g., 14-3-3 Protein Context)
In the fission yeast Schizosaccharomyces pombe, the protein Rad25, along with Rad24, functions as a homolog of the highly conserved 14-3-3 proteins. nih.govannualreviews.org These proteins play a crucial role in various cellular processes, including the DNA damage checkpoint, by binding to specific phosphorylated target proteins. annualreviews.orgmolbiolcell.org
Interaction with Mitogen-Activated Protein Kinase (MAPK) Pathway Components (e.g., Byr2)
A key target of Rad25 in its role as a 14-3-3 protein is Byr2, a mitogen-activated protein kinase kinase kinase (MAPKKK) involved in the pheromone response pathway. nih.govnih.gov Studies have shown that Rad25, along with Rad24, acts as a negative regulator of Byr2. nih.govnih.gov This regulation is achieved through direct physical interaction. Immunoprecipitation experiments have confirmed the formation of a complex between Rad25 and Byr2 in vivo. nih.gov Further in vitro studies using bacterially expressed proteins have shown that Rad25 can bind to both the N-terminal and C-terminal domains of Byr2. nih.gov
Overexpression of rad25 leads to a reduction in mating and sporulation efficiency, processes controlled by the Byr2-mediated MAPK pathway. nih.gov Conversely, deletion of rad25 enhances these efficiencies, consistent with its role as a negative regulator of Byr2. nih.govresearchgate.net
Influence on Target Protein Localization and Activity (e.g., Byr2 translocation)
The interaction between Rad25 and Byr2 has a significant impact on the subcellular localization and, consequently, the activity of Byr2. nih.govnih.gov During vegetative growth, Byr2 is primarily found in the cytoplasm. nih.gov In response to nitrogen starvation, a signal for sexual development, Byr2 translocates to the plasma membrane where it becomes activated. nih.govtandfonline.com
The binding of Rad25 (and Rad24) to Byr2 is thought to sequester Byr2 in the cytoplasm, thereby keeping it in an inactive state. nih.govresearchgate.net In cells where rad25 is deleted, the translocation of Byr2 to the plasma membrane in response to nitrogen starvation occurs more rapidly. nih.govnih.gov This finding supports the hypothesis that a key role of the 14-3-3 protein Rad25 is to control the timing of Byr2 translocation and activation in response to developmental signals. nih.govnih.gov
Association with Other Checkpoint Regulators (e.g., Chk1, Ago proteins)
Rad25's role in checkpoint signaling extends to interactions with other critical regulators. One of the most well-characterized interactions is with the checkpoint kinase Chk1. biologists.comnih.gov The association between 14-3-3 proteins (Rad24 and Rad25) and Chk1 is significantly stimulated by DNA damage. nih.gov This interaction is dependent on the phosphorylation of Chk1, which occurs in response to DNA damage, creating a binding site for the 14-3-3 proteins. biologists.comnih.gov Although Rad24 appears to play a more significant role in the DNA damage checkpoint, Rad25 can compensate for the loss of Rad24 function when overexpressed, indicating its involvement in this pathway. nih.govbiologists.com
There is also evidence suggesting that Rad25 can control the G2-M transition by interacting with Ago proteins, which may lead to the interception of mitosis-stimulating phosphatases. researchgate.netresearchgate.net This provides another layer of regulation by which Rad25 can influence cell cycle progression in response to cellular signals.
Table 3: RAD25 Interactions in DNA Damage Checkpoint Signaling
| Interacting Protein | Organism Context | Functional Significance | Supporting Evidence |
|---|---|---|---|
| Byr2 (MAPKKK) | Schizosaccharomyces pombe | Negative regulation of the MAPK pathway, control of sexual differentiation. nih.govresearchgate.net | Immunoprecipitation, in vitro binding assays, genetic analysis (overexpression and deletion mutants). nih.gov |
| Chk1 (Checkpoint Kinase) | Schizosaccharomyces pombe | DNA damage checkpoint response, cell cycle arrest. biologists.comnih.gov | Immunoprecipitation, analysis of post-translational modifications (phosphorylation-dependent binding). biologists.comnih.gov |
Formation of Homo- and Heterodimeric Protein Complexes
The functionality of the this compound, a key component in both nucleotide excision repair (NER) and transcription, is intricately linked to its participation in larger protein assemblies. Research has demonstrated that RAD25 engages in the formation of both homodimeric and heterodimeric complexes, which are crucial for its various cellular roles.
In the context of transcription and DNA repair in Saccharomyces cerevisiae, RAD25 (also known as SSL2) is a core subunit of the general transcription factor TFIIH. oup.com Within this complex, RAD25 directly interacts with another helicase, RAD3, forming a heterodimeric sub-complex. oup.comupenn.edu This interaction has been confirmed through in vivo two-hybrid system analyses and in vitro studies. oup.com The association between RAD25 and RAD3 is fundamental for the dual functions of TFIIH in NER and RNA polymerase II transcription. oup.comnih.gov Mutations affecting this interaction can lead to deficiencies in both processes. oup.com The human homolog of RAD25, XPB, similarly forms a critical heterodimer with XPD (the human homolog of RAD3) within the TFIIH complex. embopress.org
Beyond its interaction with RAD3, RAD25 in fission yeast (Schizosaccharomyces pombe) has been shown to form both homodimers and heterodimers with its paralog, Rad24. royalsocietypublishing.orgresearchgate.net Both Rad24 and Rad25 are members of the 14-3-3 protein family. researchgate.netoup.com While both can form homodimers, they also interact to form Rad24-Rad25 heterodimers. royalsocietypublishing.orgresearchgate.net Immunoprecipitation experiments have confirmed that Rad25-GFP can pull down endogenous Rad24, and Rad24-GFP can interact with endogenous Rad24, indicating the formation of both homo- and heterodimers in vivo. researchgate.net Although both proteins are involved in regulating processes like the cell cycle and stress responses, Rad24 appears to have a more prominent role. researchgate.netuniprot.org The formation of these different dimeric complexes allows for a nuanced regulation of downstream pathways. royalsocietypublishing.org
In archaea, such as Archaeoglobus fulgidus, the RAD25 homolog XPB forms an exclusive heterodimer with a nuclease called Bax1. Structural studies have revealed that Bax1 interacts with XPB, modulating its ATPase activity and coordinating DNA unwinding with damage incision during repair.
Furthermore, two-hybrid screening and co-immunoprecipitation experiments in S. cerevisiae have revealed a broader network of interactions. MSH2, a key protein in DNA mismatch repair, has been shown to interact with several NER proteins, including RAD25. pnas.org This suggests the existence of a larger complex linking these two major DNA repair pathways. pnas.org
Genetic and physical interactions have also been described between RAD25 and components of the Hsp90 chaperone machinery, such as Sti1, highlighting another layer of regulation of TFIIH function. pnas.org
Table 1: Experimentally Verified Protein-Protein Interactions of RAD25
| Interacting Protein | Organism | Type of Complex | Experimental Evidence |
| RAD3 | Saccharomyces cerevisiae | Heterodimer (within TFIIH) | Two-hybrid system, in vitro binding assays oup.com |
| Rad24 | Schizosaccharomyces pombe | Heterodimer | Co-immunoprecipitation royalsocietypublishing.orgresearchgate.net |
| RAD25 | Schizosaccharomyces pombe | Homodimer | Co-immunoprecipitation royalsocietypublishing.orgresearchgate.net |
| Bax1 | Archaeoglobus fulgidus | Heterodimer | Crystal structure, in vitro binding assays |
| MSH2 | Saccharomyces cerevisiae | Heterocomplex | Two-hybrid screen, co-immunoprecipitation pnas.org |
| Sti1 | Saccharomyces cerevisiae | Heterocomplex | Genetic and physical interactions pnas.org |
Genetic and Mutational Analysis of Rad25 Protein Function
Characterization of Essentiality Through Gene Deletion Studies
The RAD25 gene in Saccharomyces cerevisiae is indispensable for cell viability. researchgate.netnih.govnih.govsci-hub.se Gene deletion studies have demonstrated that the absence of the RAD25 protein is lethal to the yeast cell. eur.nleur.nl This essentiality underscores its critical role in fundamental cellular processes. researchgate.netsci-hub.se While RAD25 is known for its function in nucleotide excision repair (NER) of DNA damage, its essential nature points to a vital role beyond just DNA repair, primarily in transcription. nih.govsci-hub.se The protein is a component of the general transcription factor TFIIH, which is crucial for the initiation of transcription by RNA polymerase II. nih.govnih.gov Therefore, the lethality of a RAD25 gene deletion is attributed to the resulting failure in the transcription of essential genes. researchgate.netnih.gov
Analysis of Temperature-Sensitive Conditional Lethal Alleles
To study the essential function of RAD25 without immediate cell death, researchers have developed temperature-sensitive (ts) conditional lethal alleles. researchgate.netnih.gov These alleles allow the protein to function at a permissive temperature but become non-functional at a higher, restrictive temperature. nih.govsci-hub.se
A well-characterized example is the rad25-ts24 allele. nih.gov This recessive mutant exhibits normal growth at permissive temperatures but ceases growth rapidly upon shifting to a non-permissive temperature, such as 37°C. nih.govnih.gov The rad25-ts24 allele contains two specific point mutations: V552I and E556K. nih.govyeastgenome.org Analysis of this mutant at the restrictive temperature reveals a significant and rapid decrease in the synthesis of poly(A)+ RNA, indicating a severe defect in transcription. researchgate.netnih.gov This transcription inhibition affects a wide array of genes, demonstrating a general requirement for RAD25 in RNA polymerase II transcription. nih.gov Interestingly, the rad25-ts24 mutant does not show increased sensitivity to UV light at permissive temperatures, suggesting that its NER function is not significantly compromised under these conditions, while its transcription function is primarily disrupted at elevated temperatures. sci-hub.senih.gov The thermolabile transcriptional defect in extracts from the rad25-ts24 mutant can be biochemically corrected by the addition of purified, wild-type this compound, directly confirming RAD25's essential role in the transcription process. nih.gov
Impact of Specific Point Mutations on Catalytic Activity and Cellular Processes
Specific point mutations have been instrumental in dissecting the dual functions of the this compound in transcription and DNA repair. These mutations often target conserved domains, such as the ATP-binding motif, which is crucial for the protein's helicase activity. nih.govsci-hub.se
A key mutation, Lys-392 to Arginine (rad25 Arg-392) , occurs within the conserved Walker type A nucleotide-binding motif. nih.goveur.nl This mutation is lethal, highlighting the essential nature of the putative ATPase/DNA helicase activity for cell viability. eur.nlresearchgate.net The lethality is attributed to a profound defect in RNA polymerase II transcription, suggesting that the ATP-binding and hydrolysis function of RAD25 is indispensable for initiating transcription. nih.govembopress.org
In contrast, other mutations can separate the two major functions of RAD25. For example, the rad25-799am allele, a nonsense mutation that results in the deletion of the C-terminal 45 amino acids, confers significant UV sensitivity, indicating a defect in nucleotide excision repair. nih.goveur.nleur.nl However, this allele does not affect cell viability or growth rate, showing that the truncated protein is still proficient in its essential transcription function. nih.govsci-hub.seeur.nl Similarly, the rad25-XP allele, which has a C-terminal deletion similar to that found in a human Xeroderma Pigmentosum (XPB) patient, abolishes NER activity and impairs transcription, leading to extreme UV sensitivity. nih.gov
These studies demonstrate that the helicase activity of RAD25, fueled by ATP binding and hydrolysis, is critical for both opening the DNA duplex during transcription initiation and for its role in the NER pathway. nih.govembopress.org
Table 1: Summary of RAD25 Alleles and their Functional Impact
| Allele | Mutation Details | Impact on Viability | Impact on Transcription | Impact on NER (UV Sensitivity) |
|---|---|---|---|---|
| rad25-ts24 | V552I, E556K | Conditional lethal at 37°C | Defective at 37°C | Not sensitive at permissive temp |
| rad25 Arg-392 | Lys-392 to Arginine in ATP-binding motif | Lethal | Defective | Not applicable (lethal) |
| rad25-799am | Nonsense mutation deleting C-terminal 45 amino acids | Viable | Proficient | Defective (UV sensitive) |
| rad25-XP | C-terminal deletion (amino acids 750–843) | Viable | Impaired | Defective (extremely UV sensitive) |
Genetic Interactions and Suppressor Analyses
Genetic interactions and suppressor analyses provide powerful tools to uncover functional relationships between genes. numberanalytics.com In the context of RAD25, such studies have revealed connections to protein degradation pathways. One notable example is the genetic interaction between RAD25 and UFD4, a gene encoding an E3 ubiquitin ligase. nih.gov
Studies have shown that the deletion of the UFD4 gene (ufd4Δ) can suppress the temperature-sensitive phenotype of the rad25-ts24 allele. nih.gov While rad25-ts24 mutant cells are unable to grow at the restrictive temperature of 37°C, cells with the double mutation rad25-ts24 ufd4Δ have their growth restored at this temperature. nih.gov This suppression suggests that the Ufd4 protein is involved in the degradation of the this compound. nih.gov The model proposes that at the restrictive temperature, the mutant rad25-ts24 protein is unstable and targeted for degradation. By deleting UFD4, the degradation of the partially active rad25-ts24 protein is reduced, allowing its levels to increase sufficiently to restore its essential transcription function and permit cell growth. nih.gov
Interestingly, the deletion of UFD4 does not suppress the UV sensitivity phenotype of the NER-defective rad25-XP allele. nih.gov Although the levels of the rad25-XP protein also increase in ufd4Δ cells, this increase is not sufficient to restore the completely abolished NER function of this particular mutant. nih.gov This demonstrates the specificity of the suppressor effect and highlights how genetic interactions can be used to probe different functional aspects of a protein.
Phenotypic Consequences of this compound Dysfunction in Model Organisms
Dysfunction of the this compound in the model organism Saccharomyces cerevisiae leads to distinct and severe phenotypes, primarily related to its dual roles in nucleotide excision repair and transcription. researchgate.netnih.gov
The most prominent phenotype associated with NER-defective RAD25 alleles is hypersensitivity to UV radiation. researchgate.neteur.nl Alleles such as rad25-799am and rad25-XP , which are compromised in their repair function, render yeast cells highly susceptible to DNA damage induced by UV light. nih.goveur.nlnih.gov This occurs because the cells are unable to efficiently recognize and remove bulky DNA lesions, a key step in the NER pathway where RAD25's helicase activity is required to unwind the DNA around the damage site. nih.govgenesilico.pl This UV sensitivity demonstrates epistasis with other genes in the excision repair group, confirming RAD25's role within this specific DNA repair pathway. eur.nleur.nl
Phenotypes related to the essential transcription function are typically studied using conditional alleles. As seen with the rad25-ts24 allele, inactivation of RAD25's transcriptional role leads to a rapid cessation of cell growth and division at the non-permissive temperature. nih.govnih.gov This is a direct consequence of the global shutdown of RNA polymerase II-mediated transcription, which is essential for producing the messenger RNAs required for all cellular activities. nih.govnih.gov
Therefore, the phenotypic consequences of RAD25 dysfunction serve as direct readouts of its molecular roles: UV sensitivity reflects its function in DNA repair, while conditional lethality reflects its essential, non-redundant role in basal transcription.
Methodological Approaches in Rad25 Protein Research
Molecular Genetic Techniques (e.g., Gene Knockout, Conditional Allele Generation)
Molecular genetic techniques have been fundamental in elucidating the essential in vivo roles of the RAD25 protein.
Gene Knockout: Early studies established that RAD25 is an essential gene for the viability of Saccharomyces cerevisiae. pnas.org Attempts to create a complete gene knockout, where the entire gene is deleted from the genome, resulted in lethality. pnas.org This finding was a critical first step, indicating that RAD25 performs a function that is indispensable for cell survival, beyond its role in DNA repair. The use of gene knockout methodologies, such as homologous recombination, where a selectable marker replaces the target gene, has been a standard approach to determine the essentiality of genes. wikipedia.orgnumberanalytics.com
Conditional Allele Generation: To overcome the lethality of a full gene knockout and to study the protein's functions at different stages, researchers have generated conditional alleles. escholarship.orgscholaris.ca These are mutations that render the gene or its protein product non-functional only under specific, restrictive conditions (e.g., elevated temperature), while allowing normal function under permissive conditions. scholaris.cawikipedia.org Temperature-sensitive (ts) alleles of RAD25 have been particularly valuable. capes.gov.br By shifting yeast cultures carrying a ts allele to a restrictive temperature, scientists can deplete the functional this compound and observe the immediate consequences, such as defects in RNA polymerase II transcription. capes.gov.br This approach has been crucial in separating the dual functions of RAD25 in transcription and DNA repair. capes.gov.br For instance, certain mutations affect one function while leaving the other intact. capes.gov.br The generation of these alleles often involves site-directed mutagenesis to introduce specific amino acid changes, for example, within the conserved ATPase/helicase domains. pnas.org
Biochemical Assays for DNA Helicase and ATPase Activity
Biochemical assays have been instrumental in characterizing the enzymatic activities of the this compound. As a member of the helicase superfamily, RAD25 is expected to possess both DNA helicase and ATPase activities.
DNA Helicase Assays: These assays directly measure the ability of RAD25 to unwind double-stranded DNA. A typical assay involves a DNA substrate with a single-stranded tail, which the helicase recognizes and binds to, initiating the unwinding process. The unwound single-stranded DNA product can then be detected and quantified. Studies have shown that RAD25 functions as a 3' to 5' DNA helicase. nih.govplos.org This activity is essential for its roles in both NER, where it helps to open the DNA duplex around a lesion, and in transcription initiation as part of the TFIIH complex. nih.govplos.orgnih.gov
ATPase Assays: The energy required for DNA unwinding by helicases is derived from the hydrolysis of ATP. ATPase assays measure the rate at which RAD25 hydrolyzes ATP to ADP and inorganic phosphate (B84403), typically in the presence of single-stranded DNA, which stimulates this activity. asm.org The results of these assays have confirmed that RAD25 has DNA-dependent ATPase activity. nih.govplos.orgasm.org Mutations in the conserved Walker A motif (a P-loop), which is critical for ATP binding and hydrolysis, have been shown to abolish the ATPase activity of RAD25, further confirming this enzymatic function. pnas.org
Protein Interaction Studies (e.g., Co-immunoprecipitation, Yeast Two-Hybrid)
Understanding the function of RAD25 requires identifying its interaction partners within the cell.
Co-immunoprecipitation (Co-IP): This technique is a powerful tool for identifying in vivo protein-protein interactions. nih.gov In a Co-IP experiment, an antibody specific to RAD25 is used to precipitate it from a cell lysate. Any proteins that are physically associated with RAD25 in a complex will be co-precipitated. These associated proteins can then be identified by methods such as Western blotting or mass spectrometry. Co-IP has been crucial in demonstrating that RAD25 is a core subunit of the multi-protein transcription factor IIH (TFIIH) complex. nih.gov
Yeast Two-Hybrid (Y2H): The yeast two-hybrid system is a genetic method used to detect binary protein-protein interactions in vivo. numberanalytics.comnih.gov It relies on the reconstitution of a functional transcription factor when two proteins of interest, a "bait" and a "prey," interact. ebi.ac.uk This system has been employed to map the interactions between RAD25 and other subunits of the TFIIH complex, providing insights into the architecture of this essential complex. davidson.edu While powerful, Y2H can sometimes produce false positives, and thus, interactions identified by this method are often validated by other techniques like Co-IP. nih.gov
Transcriptional Analysis Methods (e.g., mRNA Quantification, RNA Polymerase II Activity Assays)
Given the essential role of RAD25 in transcription, various methods are used to analyze its impact on this process.
mRNA Quantification: Techniques such as Northern blotting and, more recently, quantitative reverse transcription PCR (qRT-PCR) and RNA sequencing (RNA-seq), are used to measure the levels of specific mRNAs or the entire transcriptome. By comparing the mRNA profiles of wild-type cells with those carrying conditional RAD25 alleles at the restrictive temperature, researchers can identify genes whose transcription is dependent on functional RAD25.
RNA Polymerase II Activity Assays: In vitro transcription assays are used to directly measure the activity of RNA polymerase II. nih.gov These assays typically use a DNA template containing a promoter and measure the amount of RNA produced. By using purified components, including RNA polymerase II and the TFIIH complex (with or without functional RAD25), the specific requirement for RAD25 in transcription initiation can be demonstrated. nih.gov Furthermore, chromatin immunoprecipitation (ChIP) assays can be used to measure the occupancy of RNA polymerase II at specific gene promoters in vivo, providing a snapshot of transcriptional activity. activemotif.comsdbonline.org These studies have shown that in the absence of functional RAD25, the recruitment and activity of RNA polymerase II at promoters are severely impaired. capes.gov.br
Live Cell Imaging for Protein Localization Studies (e.g., GFP fusion)
Visualizing the subcellular localization of RAD25 provides important clues about its function.
GFP Fusion Proteins: By genetically fusing the coding sequence of RAD25 to that of a fluorescent protein, such as Green Fluorescent Protein (GFP), the localization of the this compound can be observed in living cells using fluorescence microscopy. thermofisher.comresearchgate.net This technique has been used to show that RAD25 is predominantly localized to the nucleus, which is consistent with its roles in transcription and DNA repair. researchgate.net The use of GFP fusions allows for the dynamic tracking of the protein, potentially revealing its recruitment to sites of DNA damage or active transcription. frontiersin.orgneb.com
Phylogenetic and Comparative Genomic Analyses
Phylogenetic and comparative genomic analyses place RAD25 in an evolutionary context and can help to predict its function based on conserved features.
These analyses involve comparing the amino acid sequence of yeast RAD25 with its homologs in other species, from archaea to humans (where the homolog is XPB). ufrgs.brnih.govmdpi.com Such comparisons have revealed a high degree of conservation in the helicase domains, highlighting their functional importance across different organisms. nih.govplos.org Phylogenetic trees constructed from these sequence alignments can reveal the evolutionary relationships between different RAD proteins and their orthologs. nih.gov Comparative genomics can also identify genes that co-evolve with RAD25, suggesting potential functional linkages. nih.gov
Structural Biology Approaches for Domain Characterization
Understanding the three-dimensional structure of RAD25 and its domains is crucial for a mechanistic understanding of its function.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These high-resolution structural biology techniques are used to determine the atomic structure of proteins and protein complexes. nih.govtechnologynetworks.comesrf.fr While obtaining a crystal structure of the full-length RAD25 or the entire TFIIH complex has been challenging due to their size and flexibility, structural information has been obtained for individual domains and for the complex through a combination of these methods. nih.govfrontiersin.orgmdpi.com These structural studies provide invaluable insights into how RAD25 binds to DNA and ATP, and how it interacts with other proteins within the TFIIH complex. nih.gov They can also help to explain the functional consequences of specific mutations.
Data Tables
Table 1: Summary of Methodological Approaches in RAD25 Research
| Methodological Category | Specific Technique | Primary Finding for RAD25 | References |
| Molecular Genetic Techniques | Gene Knockout | RAD25 is an essential gene in S. cerevisiae. | pnas.org |
| Conditional Allele Generation | Revealed dual roles in transcription and DNA repair. | scholaris.cacapes.gov.br | |
| Biochemical Assays | DNA Helicase Assay | Confirmed 3' to 5' DNA helicase activity. | nih.govplos.org |
| ATPase Assay | Demonstrated DNA-dependent ATP hydrolysis. | nih.govplos.orgasm.org | |
| Protein Interaction Studies | Co-immunoprecipitation | Established RAD25 as a core subunit of the TFIIH complex. | nih.gov |
| Yeast Two-Hybrid | Mapped interactions with other TFIIH subunits. | davidson.edu | |
| Transcriptional Analysis | mRNA Quantification | Identified genes dependent on RAD25 for transcription. | |
| RNA Polymerase II Activity Assays | Showed RAD25 is required for transcription initiation. | capes.gov.brnih.gov | |
| Live Cell Imaging | GFP Fusion | Confirmed nuclear localization. | researchgate.net |
| Phylogenetic Analysis | Sequence Alignment | Revealed high conservation of helicase domains. | nih.gov |
| Structural Biology | X-ray Crystallography/Cryo-EM | Provided insights into domain structure and interactions. | nih.govnih.gov |
Broader Implications and Future Research Directions for Rad25 Protein
Crosstalk and Coordination Between DNA Repair and Transcription Pathways Mediated by RAD25 Protein
The this compound, the Saccharomyces cerevisiae homolog of the human XPB protein, is a critical component of the general transcription factor TFIIH. nih.govnih.gov This complex plays a dual role in both nucleotide excision repair (NER) and RNA polymerase II transcription, placing RAD25 at a crucial intersection of these two fundamental cellular processes. nih.govnih.govebi.ac.uk Its DNA helicase activity is essential for both functions. nih.govupenn.edu
In transcription initiation, RAD25's helicase function is thought to be responsible for opening the DNA duplex at the promoter, allowing for the formation of the open complex. nih.govupenn.edu This activity is ATP-dependent. upenn.edu Evidence suggests that the transcriptional and DNA repair functions of RAD25 can be separated, as specific mutations can impair one function while leaving the other intact. nih.gov For instance, a mutation in the ATP-binding motif of RAD25 leads to defects in RNA polymerase II transcription. nih.gov
RAD25's role in NER is equally critical. It is required for the repair of DNA damage, including that caused by UV radiation and chemical agents like cisplatin. nih.govnih.gov As part of the TFIIH complex, RAD25 is involved in the unwinding of the DNA duplex around the site of damage, a necessary step for the subsequent excision of the damaged segment. nih.govnih.gov The TFIIH complex, including RAD25, is recruited to the site of DNA damage where it verifies the lesion. nih.govresearchgate.net
Transcription-coupled repair (TCR) is a sub-pathway of NER that specifically and rapidly removes DNA lesions from the transcribed strand of active genes. ucl.ac.uknih.gov This process is vital for preventing the stalling of RNA polymerase, which can have cytotoxic consequences. The involvement of RAD25 as part of TFIIH is central to TCR. nih.govgenesilico.pl When RNA polymerase encounters a lesion, it stalls, and this signals the recruitment of the TCR machinery, including TFIIH. nih.gov The RAD25 and Rad3 helicases within TFIIH then unwind the DNA around the stalled polymerase, allowing for the assembly of the NER machinery to remove the damage. genesilico.pl
The coordination between transcription and repair is highlighted by the fact that TFIIH is a core component of both processes. This dual functionality ensures that transcription-blocking lesions are efficiently recognized and repaired, allowing for the resumption of gene expression.
Mechanisms of Checkpoint Control and Signal Transduction Pathways Involving this compound
In the fission yeast Schizosaccharomyces pombe, the protein known as Rad25 (distinct from the S. cerevisiae RAD25/Ssl2) is a 14-3-3 protein homolog that plays a significant role in DNA damage checkpoint control. tandfonline.comnih.govnih.gov These checkpoint mechanisms are crucial signaling pathways that temporarily halt cell cycle progression to allow time for DNA repair before the damaged DNA is replicated or segregated. ucl.ac.uktandfonline.comnih.gov
The S. pombe Rad25, along with another 14-3-3 protein, Rad24, is required for the DNA damage checkpoint that prevents cells from entering mitosis with damaged DNA. nih.govuniprot.org Loss of both Rad24 and Rad25 is lethal, indicating their essential and partially overlapping functions. nih.gov These proteins act as signal transducers in the checkpoint pathway. uniprot.orgreactome.org
One of the key mechanisms by which Rad25 exerts its checkpoint function is through protein-protein interactions. It has been shown to physically interact with several key checkpoint and cell cycle regulators:
Chk1: Rad25, along with Rad24, interacts with the checkpoint kinase Chk1. nih.gov This interaction is stimulated by DNA damage and occurs preferentially with the phosphorylated form of Chk1. nih.gov This suggests that the 14-3-3 proteins may direct Chk1 to its substrates or a specific cellular location following DNA damage. nih.gov
Byr2: Rad25 acts as a negative regulator of Byr2, a MAP kinase kinase kinase involved in the Ras1/MAPK signaling pathway that controls sexual differentiation. nih.govresearchgate.net Rad25 sequesters Byr2 in the cytoplasm, preventing its translocation to the plasma membrane and subsequent signaling. uniprot.orgnih.gov
Cdc25: Rad25 is involved in the regulation of the mitotic inducer Cdc25. nih.gov Following DNA damage, Chk1 phosphorylates Cdc25, creating a binding site for 14-3-3 proteins like Rad25. This binding is thought to sequester Cdc25 in the cytoplasm, preventing it from dephosphorylating and activating the master mitotic regulator, Cdc2. nih.gov
Dss1: Dss1p is a DNA damage checkpoint protein that recruits Rad24p and Cdc25p to sites of DNA double-strand breaks, suggesting a role for Rad25 in the spatial organization of the checkpoint response. nih.gov
These interactions place Rad25 at the heart of a complex signaling network that integrates DNA damage signals with cell cycle control and other cellular processes.
Identification of Unexplored Functions and Novel Interacting Partners of this compound
Research continues to uncover new roles and interaction partners for RAD25, expanding our understanding of its cellular functions beyond its canonical roles in transcription and DNA repair.
Systematic screening for protein stability has revealed that the S. cerevisiae RAD25 (the XPB homolog) is targeted for degradation by the ubiquitin-proteasome system. nih.gov Specifically, the ubiquitin-conjugating enzyme Ubc4 and the ubiquitin ligase Ufd4 are responsible for its turnover. nih.govresearchgate.net This proteolytic regulation suggests a mechanism for dynamically controlling the levels of RAD25 in the cell, which could be important for modulating its activity in transcription and repair. Interestingly, deleting UFD4 can suppress the transcriptional defects of certain rad25 mutants. nih.gov
Two-hybrid screening and co-immunoprecipitation experiments in S. cerevisiae have demonstrated interactions between MSH2, a key component of the DNA mismatch repair (MMR) pathway, and several nucleotide excision repair (NER) proteins, including RAD25. pnas.org This suggests the existence of a complex containing components of both MMR and NER, providing a potential biochemical basis for the observed genetic interactions between these two major DNA repair pathways. pnas.org
Further proteomic studies have identified a broad network of interacting proteins for the 14-3-3 proteins Rad24 and Rad25 in S. pombe, implicating them in a wide array of cellular processes, including the regulation of other protein kinases and phosphatases. pombase.org
| Identified Interacting Partner | Organism | Function of Interaction | Supporting Evidence |
| Rex1BD | S. pombe | Heterochromatin silencing | Mass Spectrometry, Co-IP nih.govresearchgate.netpnas.org |
| Ufd4 (E3 ligase) | S. cerevisiae | Proteasomal degradation of RAD25 | Systematic protein stability screening nih.govresearchgate.net |
| MSH2 (MMR protein) | S. cerevisiae | Crosstalk between NER and MMR | Two-hybrid screen, Co-IP pnas.org |
| Chk1 (Checkpoint kinase) | S. pombe | DNA damage checkpoint signaling | Physical interaction studies nih.gov |
| Byr2 (MAPKKK) | S. pombe | Negative regulation of MAPK signaling | Genetic and biochemical analyses nih.govresearchgate.net |
| Ago1 (RNAi effector) | S. pombe | RNAi-dependent heterochromatin silencing | Genetic and biochemical analyses nih.govpnas.org |
Development of Advanced Research Tools and Model Systems for this compound Studies
The study of RAD25 has been greatly facilitated by the use of model organisms, particularly the yeasts Saccharomyces cerevisiae and Schizosaccharomyces pombe. tandfonline.comnih.govresearchgate.net These genetically tractable systems have allowed for detailed investigation of RAD25's function through the creation of specific mutants and the use of powerful genetic and molecular biology techniques. nih.govtandfonline.comresearchgate.net
Key research tools and model systems include:
Saccharomyces cerevisiae as a model for transcription and NER: S. cerevisiae has been instrumental in dissecting the dual roles of RAD25 (Ssl2) in transcription and DNA repair. The creation of conditional lethal mutants (e.g., rad25-ts24) and specific point mutants (e.g., rad25-799am, rad25 Arg-392) has been crucial for separating the protein's functions and understanding the role of its helicase activity. nih.gov Furthermore, yeast strains with tagged versions of RAD25 have been used in proteomic approaches to identify interacting proteins. pnas.org
Schizosaccharomyces pombe as a model for checkpoint control: Fission yeast has been the primary model for elucidating the role of the 14-3-3 protein Rad25 in DNA damage checkpoints. tandfonline.comnih.gov Gene deletion strains (Δrad24, Δrad25) and overexpression systems have been used to study its function in cell cycle regulation and its interactions with other checkpoint proteins. nih.govnih.gov The conservation of checkpoint pathways makes findings in fission yeast relevant to understanding these processes in mammalian cells. tandfonline.comnih.gov
In vitro assays: Purified this compound has been used in in vitro assays to directly demonstrate its single-stranded DNA-dependent ATPase and DNA helicase activities. nih.gov In vitro transcription and repair assays using extracts from mutant strains have also been vital for pinpointing its specific roles in these processes. nih.govnih.gov
Advanced molecular techniques: Techniques such as two-hybrid screening, co-immunoprecipitation, and mass spectrometry have been essential for identifying the growing network of RAD25-interacting proteins. nih.govpnas.org Genome-wide screens, including those for synthetic lethality and protein stability, continue to reveal novel genetic and physical interactions. nih.govpombase.org
Q & A
Q. What experimental approaches confirm RAD25’s dual role in transcription and nucleotide excision repair (NER)?
RAD25, a subunit of TFIIH, is essential for RNA polymerase II (Pol II) transcription initiation and NER. To dissect these roles, researchers use:
- Conditional mutants : Temperature-sensitive rad25 mutants (e.g., rad25-ts24) show rapid cessation of mRNA synthesis and UV sensitivity, linking RAD25 to transcription and repair .
- Reconstituted systems : Purified RAD25 and TFIIH restore ATP-dependent DNA incision in in vitro NER assays, confirming its helicase activity in repair .
- Genetic epistasis : Synergistic UV sensitivity in rad25 mutants combined with non-NER repair pathway defects (e.g., rad52) distinguishes its role in NER .
Q. How is RAD25’s ATPase/helicase activity validated in DNA repair?
Key methodologies include:
- Biochemical assays : Purified RAD25 exhibits single-stranded DNA-dependent ATPase activity, measured via radioactive ATP hydrolysis .
- Mutational analysis : Substituting conserved residues (e.g., Lys392→Arg in the Walker A motif) abolishes ATPase activity and is lethal, confirming its enzymatic necessity .
- Repair reconstitution : TFIIH lacking RAD25 (TFIIHi) fails NER incision; adding wild-type RAD25 restores activity, while helicase-dead mutants (e.g., rad25-R392A) do not .
Advanced Research Questions
Q. What structural insights explain RAD25’s interaction with promoter DNA during transcription initiation?
- FeBABE cleavage assays : DNA-tethered probes map RAD25’s helicase domains (e.g., DRD, Damage Recognition Domain) to promoter regions, revealing DNA binding in a groove between subdomains .
- Hydroxyl radical mapping : Exposed regions of RAD25 in preinitiation complexes (PICs) suggest torsional strain induction on DNA, critical for transcription bubble formation .
- Cryo-EM models : Structural alignment with human XPB (RAD25 homolog) shows conserved helicase motifs positioning DNA for Pol II promoter clearance .
Q. How do RAD25 and mismatch repair (MMR) proteins coordinate in genome maintenance?
- Yeast two-hybrid/coimmunoprecipitation : RAD25 physically interacts with MMR proteins (e.g., MSH2, RAD1, RAD10), suggesting a shared complex .
- Epistatic analysis : msh2 mutations exacerbate UV sensitivity in rad25 mutants, implying overlapping repair pathways .
- Functional assays : RAD25-MMR interactions may resolve transcription-replication conflicts, tested via chromatin immunoprecipitation (ChIP) during S-phase .
Q. What mechanisms regulate RAD25 protein stability and degradation?
- Ubiquitination assays : RAD25 is targeted by the Ubc4-Ufd4 E3 ligase pathway. UFD4 deletion stabilizes RAD25 in rad25-XP (proteasome-sensitive) mutants .
- Pulse-chase analysis : Rad25 turnover rates increase under DNA damage, linking degradation to repair checkpoint activation .
- Genetic screens : Synthetic lethality in rad25 + proteasome mutants identifies regulators of RAD25 homeostasis .
Q. How does RAD25 functional conservation between yeast and humans inform disease models (e.g., xeroderma pigmentosum)?
- Complementation studies : AtXPB1 (plant RAD25 homolog) rescues yeast rad25 mutants, confirming helicase function conservation .
- Mutagenesis comparisons : Human XPB mutations (e.g., XP11BE) mirror yeast rad25 defects in NER and transcription, validated via hybrid TFIIH reconstitution .
- Structural modeling : Overlap in helicase domains between RAD25 and XPB guides drug discovery for XP-associated cancers .
Methodological Considerations
- ATPase/helicase assays : Use purified RAD25 with UV-damaged DNA templates and ATPγS to trap intermediate states .
- Epistasis testing : Combine rad25 mutants with deletions in NER (rad14), MMR (msh2), or replication (rad52) pathways to map functional overlap .
- Structural studies : Pair FeBABE cleavage with cryo-EM to resolve RAD25-DNA interactions at sub-4Å resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
